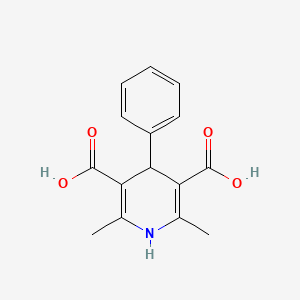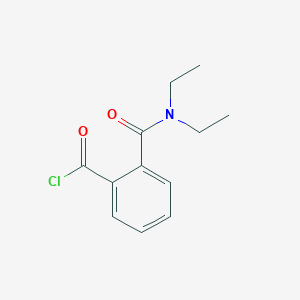
Acetic acid;4-ethenylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;4-ethenylpyridine is a compound that combines the properties of acetic acid and 4-ethenylpyridine Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar 4-ethenylpyridine, on the other hand, is a derivative of pyridine, a basic heterocyclic organic compound with a nitrogen atom in its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;4-ethenylpyridine can be achieved through various methods. One common approach involves the reaction of 4-ethenylpyridine with acetic anhydride in the presence of a catalyst. The reaction typically occurs under reflux conditions, where the mixture is heated to a specific temperature to facilitate the reaction. The resulting product is then purified through distillation or recrystallization to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical processes. One method includes the catalytic reaction of 4-ethenylpyridine with acetic acid in the presence of a suitable catalyst, such as sulfuric acid or phosphoric acid. The reaction is carried out in a reactor under controlled temperature and pressure conditions to maximize yield and purity. The final product is then subjected to purification steps, such as distillation or chromatography, to remove any impurities.
化学反応の分析
Types of Reactions
Acetic acid;4-ethenylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions, amines) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated compounds, substituted pyridines.
科学的研究の応用
Acetic acid;4-ethenylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of acetic acid;4-ethenylpyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. In biological systems, it may interact with proteins or nucleic acids, affecting their structure and function. The exact mechanism depends on the specific application and the environment in which the compound is used.
類似化合物との比較
Similar Compounds
Pyridine: A basic heterocyclic compound with a nitrogen atom in its ring structure.
4-Vinylpyridine: Similar to 4-ethenylpyridine but with a vinyl group instead of an ethenyl group.
Acetic Acid: A simple carboxylic acid known for its sour taste and pungent smell.
Uniqueness
Acetic acid;4-ethenylpyridine is unique due to its combination of properties from both acetic acid and 4-ethenylpyridine. This dual nature allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry. Its ability to act as both an acid and a base, as well as its potential to form coordination complexes, sets it apart from other similar compounds.
特性
| 76741-72-5 | |
分子式 |
C9H11NO2 |
分子量 |
165.19 g/mol |
IUPAC名 |
acetic acid;4-ethenylpyridine |
InChI |
InChI=1S/C7H7N.C2H4O2/c1-2-7-3-5-8-6-4-7;1-2(3)4/h2-6H,1H2;1H3,(H,3,4) |
InChIキー |
FOSQNSTXNUWWJV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C=CC1=CC=NC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylpropanamide](/img/structure/B14450224.png)


